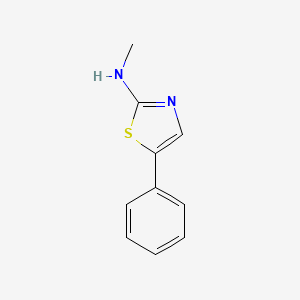

N-methyl-5-phenyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-methyl-5-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-11-10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNMADQKOPLFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The final step involves the methylation of the nitrogen atom using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiazolidine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, ethanol.

Substitution: Halogens, nitrating agents, sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antimicrobial Activity

N-methyl-5-phenyl-1,3-thiazol-2-amine and its derivatives have shown promising results in antimicrobial assays. The thiazole ring structure is known for its broad spectrum of biological activities, including antibacterial and antifungal properties. Studies have indicated that compounds incorporating the thiazole moiety exhibit significant activity against various pathogens.

- Antibacterial Activity : Compounds with the thiazole scaffold have been reported to possess notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . For example, derivatives of 1,3-thiazole have been synthesized and evaluated for their antimicrobial efficacy, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antifungal Activity : The antifungal potential of these compounds has also been explored. Some derivatives showed effective inhibition against fungal strains such as Aspergillus niger and Candida albicans, indicating their potential use in treating fungal infections .

Antileishmanial Activity

Recent studies have highlighted the antileishmanial potential of 4-phenyl-1,3-thiazol-2-amines. In a study evaluating eight derivatives against Leishmania amazonensis, several compounds exhibited significant anti-promastigote activity with selectivity indices indicating low toxicity to mammalian cells . Notably:

- Compound Efficacy : The most effective derivative exhibited an IC50 value of 20.78 μM with a selectivity index of 5.69, suggesting it could be a viable candidate for further development as an antileishmanial agent .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutics. SAR studies on thiazole derivatives have provided insights into how modifications can enhance efficacy:

- Substituent Effects : The introduction of various substituents on the thiazole ring has been shown to influence both antibacterial and antifungal activities significantly. For instance, certain halogenated phenyl groups have been linked to increased potency against specific bacterial strains .

Synthesis and Biological Evaluation

A comprehensive study involved synthesizing multiple derivatives of this compound and evaluating their biological activities:

| Compound | Activity Type | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 6 | Antileishmanial | 20.78 | 5.69 |

| Compound 3 | Antileishmanial | 46.63 | 26.11 |

| Compound 4 | Antileishmanial | 53.12 | 4.80 |

These findings suggest that structural modifications can lead to compounds with improved therapeutic profiles .

Clinical Implications

The promising results from laboratory studies indicate that this compound could serve as a lead compound for developing new drugs targeting neglected tropical diseases such as leishmaniasis and resistant bacterial infections.

Mechanism of Action

The mechanism of action of N-methyl-5-phenyl-1,3-thiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

The thiazol-2-amine core serves as a platform for diverse pharmacological and industrial applications. Below, we compare N-methyl-5-phenyl-1,3-thiazol-2-amine with structurally related compounds, emphasizing substituent effects on physicochemical properties and bioactivity.

Substituted Aryl Thiazol-2-Amines

a) N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine (10s)

- Structure: Three aromatic rings (two methoxyphenyl groups and a thiazole) linked via an amino group.

- Activity : Potent tubulin polymerization inhibitor (IC₅₀: submicromolar) in cancer cells, comparable to combretastatin A-4 (CA-4). Binds to the colchicine site, inducing G2/M phase arrest .

- Key Difference : Methoxy groups enhance solubility and electronic effects, improving binding affinity compared to the simpler phenyl group in the target compound.

b) 5-(4-Chloro-2-Fluorobenzyl)-1,3-Thiazol-2-Amine

- Structure : Benzyl substituent with halogen atoms at positions 4 (Cl) and 2 (F) on the aryl ring.

- Activity: Not explicitly reported, but halogenation typically increases lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs .

- Key Difference: Halogens introduce steric and electronic effects absent in the non-halogenated target compound.

Heterocycle-Modified Analogs

a) N-Methyl-5-(Naphthalen-1-yl)Oxazol-2-Amine (33)

- Structure: Oxazole core with naphthyl and methylamino groups.

- Synthesis : Prepared via LHMDS-mediated methylation of 5-(naphthalen-1-yl)oxazole .

b) 4-Pyridin-2-yl-1,3-Thiazol-2-Amine Derivatives

- Structure : Pyridinyl substituent at position 4 of the thiazole.

- Activity : Scaffold identified in malaria drug candidates; pyridine’s basic nitrogen enhances solubility and metal coordination .

- Key Difference : Pyridine introduces hydrogen-bonding capability, unlike the phenyl group in the target compound.

Complex Pharmacological Agents

a) MortaparibMild

- Structure : Triazole-thiazole hybrid with a sulfanyl-methyl linker.

- Activity : Dual inhibitor of Mortalin and PARP1, relevant in cancer therapy .

- Key Difference : Extended structure with multiple rings and a sulfur linker enables multitarget engagement, unlike the simpler target compound.

b) SSR125543A

Structural and Electronic Effects

- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility and binding to polar targets (e.g., tubulin in 10s) .

- Electron-Withdrawing Groups (e.g., -NO₂): Increase reactivity and metabolic instability, as seen in N-methyl-5-nitro-1,3-thiazol-2-amine .

- Bulkier Substituents (e.g., diphenylmethyl) : Improve target specificity but reduce membrane permeability (e.g., T131 in ) .

Biological Activity

N-methyl-5-phenyl-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, are known for a variety of biological activities such as:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibitory effects on various cancer cell lines.

- Anti-inflammatory : Modulation of inflammatory pathways.

- Neuroprotective : Potential in treating neurodegenerative diseases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can stimulate or block specific receptors, influencing physiological processes.

- Biochemical Pathways : It affects pathways related to inflammation and cell proliferation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate it exhibits activity against important pathogens such as Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MIC) achieved in various analogs derived from thiazole .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | < 0.5 | Mycobacterium tuberculosis |

Anticancer Activity

In cancer research, this compound has shown promising results against various cell lines. For instance, derivatives have been tested for their anti-proliferative effects with notable IC50 values:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| N-methyl-5-phenyl-1,3-thiazol-2-amines | MCF7 | 23.29 | |

| N-methyl derivatives | LoVo | 2.44 |

These results indicate that modifications to the thiazole structure can enhance anticancer efficacy.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives:

- Anticancer Evaluation : A study evaluated the effects of thiazole derivatives on MCF7 and LoVo cells, revealing that certain modifications significantly increased anti-proliferative activity .

- Neuroprotective Effects : Research on neuroprotective properties showed that selected compounds could reduce oxidative stress in neuronal cell lines .

- Anti-inflammatory Properties : Compounds were tested for their ability to inhibit pro-inflammatory cytokines in various models, demonstrating potential therapeutic applications in inflammatory diseases.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest moderate solubility in organic solvents and potential bioavailability issues due to its slight water solubility. Toxicity studies indicate low lethality in preliminary tests, suggesting a favorable safety profile for further development.

Q & A

Q. What are the optimized synthetic routes for N-methyl-5-phenyl-1,3-thiazol-2-amine, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves cyclization of precursors such as N-methylamine derivatives with phenyl-substituted thioamides. Key variables include solvent choice (e.g., ethanol or methanol), reflux conditions, and catalyst selection. For reproducibility, precise control of temperature and reaction time is critical. Characterization via NMR and GC-MS ensures structural fidelity .

Q. How can researchers confirm the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and confirming the absence of byproducts. High-Resolution Mass Spectrometry (HRMS) and elemental analysis validate molecular composition. Purity assessment via High-Performance Liquid Chromatography (HPLC) is recommended for batch consistency .

Q. What spectroscopic techniques are most effective for analyzing electronic properties of the thiazole core?

Ultraviolet-Visible (UV-Vis) spectroscopy reveals π→π* transitions in the thiazole ring, while Infrared (IR) spectroscopy identifies functional groups like C-S and C-N bonds. X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl vs. ethyl groups) on the thiazole ring influence biological activity and chemical reactivity?

Substituent effects can be systematically studied using structure-activity relationship (SAR) models. For example, the N-methyl group enhances solubility compared to bulkier alkyl chains, as seen in analogues like N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine. Computational methods (e.g., DFT) predict electronic effects, while in vitro assays (e.g., antimicrobial or kinase inhibition) quantify biological impacts .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. Standardize protocols using reference compounds (e.g., 5-Bromo-N-methyl-1,3-thiazol-2-amine) as controls. Meta-analyses of published data, combined with dose-response studies, clarify structure-activity trends .

Q. How can researchers mitigate challenges in isolating reaction intermediates during multi-step synthesis?

Use real-time monitoring tools like Thin-Layer Chromatography (TLC) or LC-MS to track intermediate formation. Optimize purification via column chromatography with gradient elution. For unstable intermediates, low-temperature or inert-atmosphere conditions improve stability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Kinetic studies (e.g., varying nucleophile concentration) and trapping experiments identify reactive intermediates. For oxidation, Electron Paramagnetic Resonance (EPR) spectroscopy detects radical species. Comparative studies with analogues (e.g., 4-(4-Nitrophenyl)-1,3-thiazol-2-amine) highlight electronic and steric influences .

Q. How can crystallographic data (e.g., SHELX-refined structures) enhance understanding of molecular conformation?

Single-crystal X-ray diffraction, refined using SHELXL, provides precise bond geometries and intermolecular interactions (e.g., hydrogen bonding). Pair with Hirshfeld surface analysis to map packing motifs. This data validates computational models and informs solubility predictions .

Methodological Guidance

Designing SAR Studies:

- Synthesize a library of derivatives with systematic substituent changes (e.g., halogen, nitro, or alkyl groups).

- Use in silico tools (e.g., molecular docking) to predict target binding.

- Validate with dose-dependent in vitro assays and statistical analysis (e.g., IC₅₀ comparisons) .

Addressing Synthetic Byproducts:

- Employ tandem MS/MS to identify byproduct structures.

- Adjust reaction stoichiometry or solvent polarity to minimize side reactions.

- Green chemistry approaches (e.g., microwave-assisted synthesis) improve selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.